5-amino-1-(4-bromobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-bromobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-bromobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Bromobenzyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-bromobenzyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Furan-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction where the furan-2-ylmethyl group is introduced to the triazole ring.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazoles and related compounds.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxamides with different substituents.
Benzyl-Substituted Triazoles: Compounds with various benzyl groups attached to the triazole ring.
Furan-Substituted Triazoles: Compounds with furan groups attached to the triazole ring.
Uniqueness
The uniqueness of 5-amino-1-(4-bromobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which can impart unique biological and chemical properties. The presence of the bromobenzyl and furan-2-ylmethyl groups can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2/c16-11-5-3-10(4-6-11)9-21-14(17)13(19-20-21)15(22)18-8-12-2-1-7-23-12/h1-7H,8-9,17H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDMAXNLSZCJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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